

YKL-1-116 Target Protein Interaction Studies: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

YKL-1-116 is a selective and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] As a key regulator of both the cell cycle and transcription, CDK7 is a compelling target in oncology. This document provides an in-depth technical guide on the target protein interaction studies of YKL-1-116, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways and workflows. While YKL-1-116 demonstrated good selectivity for CDK7, it exhibited moderate potency and minimal anti-proliferative effects in some cancer cell lines, leading to the development of optimized successors like YKL-5-124.[2] This guide incorporates data from both YKL-1-116 and its closely related analogue, YKL-5-124, to provide a comprehensive understanding of its mechanism and target engagement.

Quantitative Data Presentation

The following tables summarize the inhibitory activity and selectivity of **YKL-1-116** and its related compounds against a panel of kinases.

Table 1: In Vitro Inhibitory Activity of YKL-1-116 and Related Compounds against CDKs



Compound	Target Kinase	IC50 (nM)	Assay Type	Reference
YKL-1-116	CDK7	7.6	Biochemical Radioactivity Assay	[3]
YKL-1-116	CDK2	1100	Biochemical Assay	[4]
YKL-1-116	CDK9	>1000	Biochemical Assay	[4]
YKL-5-124	CDK7/Mat1/Cyc H	9.7	In Vitro Kinase Assay	[2]
YKL-5-124	CDK2	1300	In Vitro Kinase Assay	[2]
YKL-5-124	CDK9	3020	In Vitro Kinase Assay	[2]
THZ1	CDK7	-	-	-

Table 2: Kinome Selectivity of YKL-1-116 in Jurkat Cells (KiNativ™ Profiling)

Target Kinase	Percent Inhibition of Labeling by Desthiobiotin-ATP Probe
CDK7	~95%
CDK9	<10%
CDK12	<10%
CDK13	<10%
Other CDKs	<10%

Data is estimated from graphical representations in the cited literature.[5]

Table 3: Off-Target Kinase Inhibition by YKL-1-116



Off-Target Kinase	IC50 (nM)	Assay Type	Reference
CHK2	7.4	Biochemical Assay	[4]
FGR	5.1	Biochemical Assay	[4]
PRKCQ	4.9	Biochemical Assay	[4]
SRC	3.9	Biochemical Assay	[4]
RET	63.5	Biochemical Assay	[4]
HIP4K	178	Biochemical Assay	[4]

Experimental ProtocolsIn Vitro CDK7 Kinase Assay

This protocol is adapted from methodologies used for CDK7 inhibitors like YKL-5-124.[2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of **YKL-1-116** against CDK7.

Materials:

- Recombinant human CDK7/Cyclin H/MAT1 complex
- YKL-1-116
- Kinase buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
- [y-32P]ATP
- Substrate peptide (e.g., a peptide derived from the C-terminal domain of RNA polymerase II)
- · Phosphocellulose paper
- Scintillation counter

Procedure:



- Prepare serial dilutions of YKL-1-116 in DMSO.
- In a microplate, combine the recombinant CDK7/Cyclin H/MAT1 complex with the kinase buffer.
- Add the diluted **YKL-1-116** or DMSO (vehicle control) to the wells and pre-incubate for a specified time (e.g., 30 minutes) at room temperature to allow for covalent bond formation.
- Initiate the kinase reaction by adding a mixture of the substrate peptide and [y-32P]ATP.
- Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
- Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
- Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [y-32P]ATP.
- Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
- Calculate the percent inhibition for each YKL-1-116 concentration relative to the vehicle control.
- Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

KiNativ™ Kinome Profiling

This protocol is a generalized procedure based on the principles of the KiNativ™ platform.[6]

Objective: To assess the selectivity of YKL-1-116 across the kinome in a cellular context.

Materials:

- Jurkat cells
- YKL-1-116
- Cell lysis buffer



- Desthiobiotin-ATP probe
- Streptavidin-agarose beads
- Trypsin
- LC-MS/MS instrumentation

Procedure:

- Culture Jurkat cells to the desired density.
- Treat the cells with YKL-1-116 at a specific concentration (e.g., 1 μM) or DMSO for a defined period.
- Harvest the cells and prepare cell lysates.
- Incubate the cell lysates with a desthiobiotin-ATP probe. This probe will covalently label the ATP-binding site of kinases that are not occupied by YKL-1-116.
- Capture the probe-labeled proteins using streptavidin-agarose beads.
- Wash the beads to remove non-specifically bound proteins.
- Perform on-bead tryptic digestion to release the peptides from the captured kinases.
- Analyze the resulting peptide mixture by LC-MS/MS to identify and quantify the kinases.
- The relative abundance of each identified kinase in the YKL-1-116-treated sample is compared to the DMSO-treated control to determine the percent inhibition of probe binding.

Covalent Target Engagement Pull-down Assay

This protocol is adapted from methods used to confirm the covalent binding of related CDK inhibitors.[7]

Objective: To confirm the covalent binding of YKL-1-116 to CDK7.

Materials:



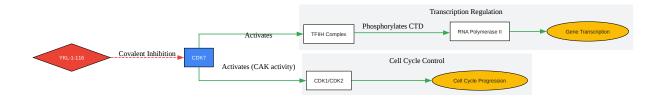
- Biotinylated YKL-1-116 analogue (bio-YKL-1-116)
- Cell line of interest (e.g., HCT116)
- · Cell lysis buffer
- Streptavidin-agarose beads
- SDS-PAGE gels and Western blotting reagents
- Anti-CDK7 antibody

Procedure:

- Synthesize a biotinylated version of YKL-1-116.
- Treat cells with bio-YKL-1-116 for a specified time. As a negative control, pre-incubate cells with an excess of non-biotinylated YKL-1-116 before adding bio-YKL-1-116.
- Lyse the cells and incubate the lysate with streptavidin-agarose beads to pull down biotinlabeled proteins.
- Wash the beads to remove non-specifically bound proteins.
- Elute the bound proteins from the beads.
- Separate the eluted proteins by SDS-PAGE and transfer to a membrane for Western blotting.
- Probe the membrane with an anti-CDK7 antibody to detect the presence of CDK7 in the pull-down fraction. The presence of a band for CDK7 in the bio-YKL-1-116 treated sample, and its reduction in the sample pre-incubated with excess YKL-1-116, confirms covalent target engagement.

Visualizations Signaling Pathway of YKL-1-116 Action



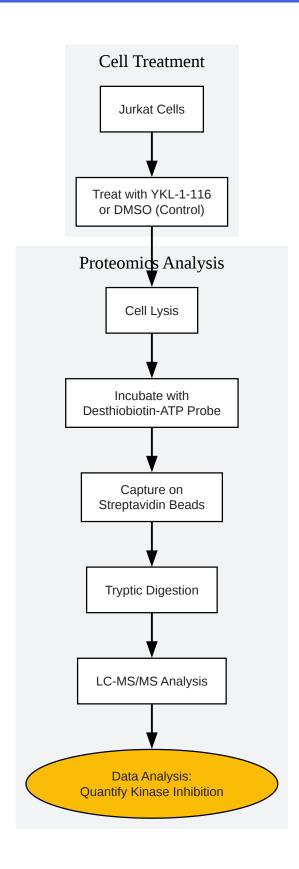


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Caption: Mechanism of action of YKL-1-116 on CDK7-mediated pathways.

Experimental Workflow for KiNativ™ Kinome Profiling



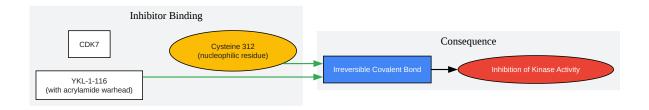


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Caption: Workflow for assessing YKL-1-116 selectivity using KiNativ™.



Logical Relationship of Covalent Inhibition



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Caption: The covalent binding mechanism of YKL-1-116 to CDK7.

Conclusion

YKL-1-116 is a valuable chemical probe for studying the biological functions of CDK7. Its high selectivity, as demonstrated by kinome profiling, makes it a useful tool for dissecting the specific roles of CDK7 in cellular processes. The experimental protocols and data presented in this guide provide a framework for researchers to design and interpret studies involving **YKL-1-16** and related covalent CDK7 inhibitors. Further proteomics studies beyond kinome profiling could provide a more comprehensive understanding of the full range of protein interactions and potential off-target effects of **YKL-1-116**, offering deeper insights into its mechanism of action and potential therapeutic applications.

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